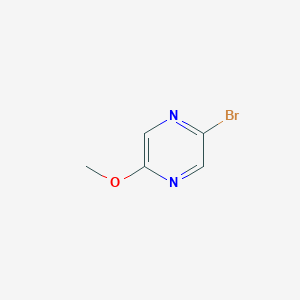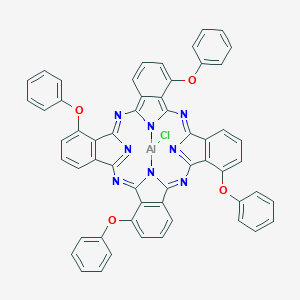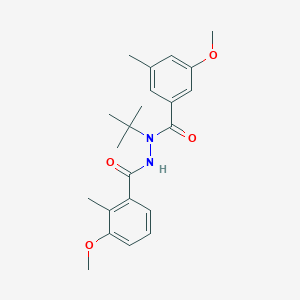
3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam
Descripción general
Descripción
3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam: is a complex organic compound characterized by its unique structural features, including an epoxy group, a hydroxyl group, and a gamma-butyrolactam ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Gamma-Butyrolactam Ring: This step often involves the cyclization of a suitable precursor, such as a gamma-hydroxy acid or its derivative, under acidic or basic conditions.
Introduction of the Epoxy Group: The epoxy group can be introduced via an epoxidation reaction, typically using peracids like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.
Hydroxylation: The hydroxyl group is usually introduced through a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Isopropyl and Methoxycarbonyl Group Addition: These groups can be introduced through alkylation and esterification reactions, respectively, using appropriate alkyl halides and esterifying agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the epoxy group, converting it into diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the epoxy group can produce diols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of the gamma-butyrolactam ring is particularly interesting, as similar structures are found in various bioactive molecules.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for a wide range of chemical modifications, making it valuable in material science.
Mecanismo De Acción
The mechanism by which 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam exerts its effects depends on its specific interactions with molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The hydroxyl and methoxycarbonyl groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Epoxy-5-hydroxy-5-methyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam
- 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(ethoxycarbonyl)-4-methyl-gamma-butyrolactam
- 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-ethyl-gamma-butyrolactam
Uniqueness
Compared to similar compounds, 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam stands out due to the specific combination of its functional groups. The presence of the isopropyl group, in particular, may influence its steric and electronic properties, affecting its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propiedades
IUPAC Name |
methyl (1S,5R)-4-hydroxy-5-methyl-2-oxo-4-propan-2-yl-6-oxa-3-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-5(2)10(14)8(3)9(16-8,6(12)11-10)7(13)15-4/h5,14H,1-4H3,(H,11,12)/t8-,9+,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEKRDSMCCRNOB-ZDGBYWQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2(C(O2)(C(=O)N1)C(=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1([C@]2([C@](O2)(C(=O)N1)C(=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142457-04-3 | |
| Record name | 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142457043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-EPOXY-5-HYDROXY-5-ISOPROPYL-3-(METHOXYCARBONYL)-4-METHYL-.GAMMA.-BUTYROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BD57QS2QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


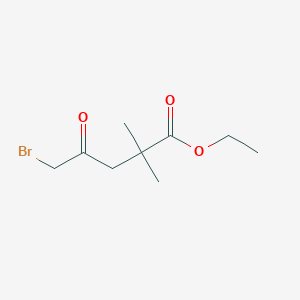
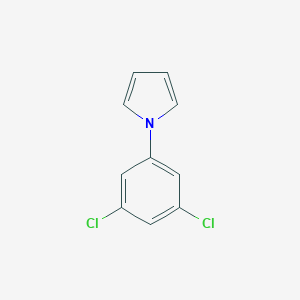
![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)
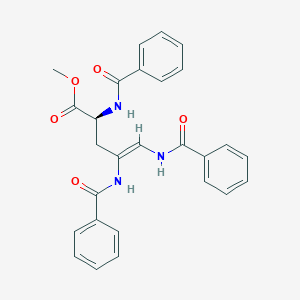

![1-(ethoxycarbonyl)-2-[(ethoxycarbonyl)thio]-n,n-dimethyl-l-histidine methyl ester](/img/structure/B117202.png)

